molecular formula C10H12N4O2S3 B14960563 N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide CAS No. 333352-27-5

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B14960563
CAS No.: 333352-27-5
M. Wt: 316.4 g/mol
InChI Key: RDBQPRLYWHGRJT-UHFFFAOYSA-N
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Description

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate. This intermediate is then reacted with carbon disulfide under reflux conditions to yield the thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with benzenesulfonyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazole compounds .

Scientific Research Applications

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit urease and potential anticancer properties set it apart from other thiadiazole derivatives .

Properties

CAS No.

333352-27-5

Molecular Formula

C10H12N4O2S3

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C10H12N4O2S3/c11-9-13-14-10(18-9)17-7-6-12-19(15,16)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,11,13)

InChI Key

RDBQPRLYWHGRJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=C(S2)N

Origin of Product

United States

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